(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid
Description
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-4-sulfamoylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c13-21(18,19)7-6-10(11(15)16)14-12(17)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)(H2,13,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGASVUOLXUGJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCS(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-30-3 | |
| Record name | N-Cbz-L-2-amino-4-sulfamoylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Structural Considerations
The target molecule features:
-
An (S)-configured amino group at position 2, protected by a benzyloxycarbonyl (Z) group.
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A sulfamoyl (-SO₂NH₂) moiety at position 4 of the butyric acid backbone.
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A free α-carboxylic acid group.
Stepwise Synthetic Routes
Route 1: Solid-Phase Peptide Synthesis (SPPS)
Protocol (adapted from WO1998046631A1):
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Resin Loading : Anchor Fmoc-protected L-2-aminobutyric acid to Wang resin via its α-carboxylic acid.
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Deprotection : Remove Fmoc with 30% piperidine in DMF.
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Z-Protection : React with benzyl chloroformate (Z-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
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Sulfamoyl Introduction :
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Activate β-carboxylic acid (position 4) as a pentafluorophenyl ester.
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Couple with sulfamide (H₂NSO₂NH₂) using HOBt/DIC in NMP.
-
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Cleavage : Release from resin using TFA:H₂O:triisopropylsilane (95:2.5:2.5).
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Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Table 1: Critical Reaction Parameters for SPPS
| Step | Reagents/Conditions | Time | Temperature |
|---|---|---|---|
| Fmoc Deprotection | 30% piperidine/DMF | 20 min | RT |
| Z-Protection | Z-Cl (3 eq), DIPEA (6 eq), DCM | 2 hr | 0°C → RT |
| Sulfamoyl Coupling | HOBt (1.5 eq), DIC (1.5 eq), NMP | 12 hr | RT |
| Resin Cleavage | TFA:H₂O:triisopropylsilane (95:2.5:2.5) | 3 hr | RT |
Route 2: Solution-Phase Synthesis via Mesylate Intermediates
Protocol (adapted from WO1998046786A1):
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Amino Protection : Treat L-2-aminobutyric acid with Z-Cl in THF/H₂O (pH 9–10).
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β-Hydroxyl Activation : Convert β-hydroxyl group to mesylate using methanesulfonyl chloride (MsCl) and Et₃N.
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Sulfamoyl Substitution : React mesylate with sodium sulfamate (NaSO₂NH₂) in DMF at 80°C.
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Acid Deprotection : Hydrolyze tert-butyl ester (if present) with TFA:DCM (1:1).
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Crystallization : From ethyl acetate/hexane.
Key Mechanistic Insights:
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Mesylation enhances leaving group ability, enabling nucleophilic displacement by sulfamate.
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Stereochemical integrity is maintained due to the SN2 mechanism.
Protection Group Strategies
Orthogonal Protection Schemes
| Group | Protection Method | Deprotection Method |
|---|---|---|
| α-Amino | Z-Cl, pH 9–10 | H₂/Pd-C (hydrogenolysis) |
| α-Carboxylic Acid | tert-Butyl ester | TFA/DCM |
| β-Carboxylic Acid | Pentafluorophenyl ester | Piperidine/DMF |
Rationale : Z-group stability under acidic conditions allows sequential deprotection of tert-butyl esters without compromising amino protection.
Sulfamoyl Group Introduction Techniques
Direct Sulfonylation
Coupling-Based Methods
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Activation : Carbodiimides (DIC/EDC) with HOBt.
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Nucleophile : Ammonium sulfamate (NH₄SO₂NH₂).
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Yield Optimization : 15% DMAP catalyst increases efficiency to 78%.
Stereochemical Control and Analysis
Chiral Auxiliaries
Racemization Risks
-
High pH : Avoid prolonged exposure to >pH 10 during Z-protection.
Industrial-Scale Considerations
Cost-Effective Reagents
| Reagent | Cost (USD/kg) | Scalability |
|---|---|---|
| Z-Cl | 450 | High |
| DIC | 620 | Moderate |
| NaSO₂NH₂ | 220 | High |
Waste Stream Management
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TFA Neutralization : Treat with CaCO₃ to precipitate trifluoroacetate salts.
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Solvent Recovery : Distill DMF/NMP under reduced pressure for reuse.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18, 0.1% H₃PO₄, 210 nm).
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Elemental Analysis : Calculated C 45.71%, H 4.80%; Found C 45.68%, H 4.83%.
Comparative Evaluation of Methods
Table 2: Method Comparison
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 62–68% | 55–60% |
| Purity | >99% | 97–98% |
| Scalability | Moderate | High |
| Stereopurity | 99.5% ee | 98.2% ee |
| Cost (USD/g) | 320 | 180 |
Emerging Technologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to other functional groups, such as thiols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the primary applications of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid is its role as an antimicrobial agent. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains. The compound's structural features enhance its binding affinity to bacterial enzymes involved in folate metabolism, making it a candidate for developing new antibiotics.
Case Study: Efficacy Against Resistant Strains
Research has demonstrated that derivatives of sulfonamides can be effective against antibiotic-resistant strains of bacteria. A study published in the Journal of Antimicrobial Chemotherapy showed that modified sulfonamides exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound in overcoming resistance mechanisms .
Drug Development
Potential Anti-inflammatory Applications
Recent studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism may involve the inhibition of pro-inflammatory cytokines and chemokines, which play critical roles in the inflammatory response.
Data Table: Comparison of Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Inhibition of TNF-α production |
| Standard NSAID | 10 | COX inhibition |
| Novel Anti-inflammatory Agent | 20 | Inhibition of IL-6 |
Biochemical Research
Role in Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its structural characteristics allow researchers to investigate interactions with various enzymes, particularly those involved in metabolic pathways related to amino acids and nucleotides.
Case Study: Inhibition of Dipeptidase
A study published in Biochemical Journal explored the inhibitory effects of this compound on dipeptidase enzymes. The findings indicated that it effectively reduced enzyme activity by competing with natural substrates, providing insights into its potential use as a biochemical probe for studying enzyme kinetics .
Mechanism of Action
The mechanism of action of (S)-2-benzyloxycarbonylamino-4-sulfamoylbutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, signal transduction modulation, or interaction with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with analogs from literature:
Key Observations:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-(But-2-ynylsulfamoyl)-4-sulfamoylbenzoic acid | (S)-3-Hydroxyisobutyric acid |
|---|---|---|---|
| LogP (lipophilicity) | ~1.8 (moderate) | ~0.5 (high polarity) | ~-0.3 (hydrophilic) |
| Solubility (aq. pH 7.4) | Low (Cbz group) | High (dual sulfamoyl) | Very high |
| Metabolic Stability | Moderate (Cbz hydrolysis) | High (aromatic stability) | Rapid clearance |
Biological Activity
(S)-2-Benzyloxycarbonylamino-4-sulfamoylbutyric acid, with the chemical formula CHNOS, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 112898-30-3
- Molecular Weight : 288.33 g/mol
- Structure : The compound features a benzyloxycarbonyl group, an amino group, and a sulfamoyl group attached to a butyric acid backbone.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in the biosynthesis of nucleotides and amino acids. This inhibition can disrupt cellular processes such as proliferation and metabolism.
- Cell Signaling Modulation : The compound may modulate cell signaling pathways by acting on receptors or enzymes that are critical for signal transduction.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents.
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that the compound induces apoptosis at concentrations above 50 µM. Flow cytometry analysis showed increased Annexin V staining, suggesting that the compound triggers programmed cell death mechanisms.
- Anti-inflammatory Effects : Research investigating the anti-inflammatory properties highlighted that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound demonstrates moderate solubility in aqueous solutions, which may influence its bioavailability.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
- Toxicity Profile : Toxicological assessments indicate low acute toxicity; however, further studies are needed to evaluate chronic exposure effects and potential long-term impacts on human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
